![molecular formula C18H17N3O3S B3012540 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate CAS No. 1396628-36-6](/img/structure/B3012540.png)
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that include the formation of azetidinone derivatives and cycloaddition reactions. For instance, the synthesis of azetidinone derivatives as described in paper involves Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine. Similarly, the synthesis of a functionalized heterocyclic amino acid in paper is achieved through a [3+2] cycloaddition reaction. These methods suggest that the synthesis of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate could also involve cycloaddition and subsequent modification reactions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using various spectroscopic techniques. In paper , IR and 1H-NMR spectroscopy, along with elemental analysis, were used to confirm the structures of azetidinone derivatives. Paper describes the use of 1H, 13C, 15N, and 77Se NMR spectroscopy, HRMS, and elemental analysis to confirm the structure of a novel 1,3-selenazole. These techniques would likely be applicable in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds can be complex. Paper discusses the cycloreversion of oxadiazabicyclo[3.2.0]heptenes to yield 1,2,4-oxadiazoles, indicating that the 1-azetine behaves as a thiocyanate equivalent. This suggests that similar heterocyclic compounds, such as the one , may also undergo cycloreversion or other types of chemical reactions that can be leveraged in synthetic chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can provide some insights. For example, the antibacterial activities of azetidinone derivatives reported in paper suggest that the compound may also exhibit biological activity. The detailed NMR spectroscopic experiments and elemental analysis in paper provide a basis for understanding the physical properties such as solubility, stability, and reactivity.
Scientific Research Applications
Synthesis Techniques and Applications
Microwave-Assisted Synthesis
Compounds with similar structural features have been synthesized using microwave-assisted techniques, showcasing a rapid and efficient method for creating nitrogen and sulfur-containing heterocyclic compounds. These compounds, including azetidinones and thiazolidinones, are noted for their pharmacological activities, particularly in antimicrobial applications against various bacteria and fungi (Mistry & Desai, 2006).
Antimicrobial Evaluation
Azetidinone derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating promising results against several bacterial strains. This includes the synthesis of 3-methyl-4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5-(4H)-one and its subsequent transformation into various azetidinones, which showed significant antibacterial activities (Chopde, Meshram, & Pagadala, 2012).
Pharmacological Research
Antibacterial and Antifungal Activities
Various studies have synthesized and evaluated the antibacterial and antifungal activities of azetidin-2-ones and thiazolidin-4-ones, showing significant potential against a range of pathogens. These studies underline the versatility of similar compounds in addressing microbial resistance and finding new therapeutic agents (Ansari & Lal, 2009; El Bourakadi et al., 2020).
Anticancer Activities
The anticancer properties of thiabendazole-derived 1,2,3-triazole compounds, including their in vitro antiproliferative activity against several human cancer cell lines, have been explored. These studies contribute to the ongoing search for new chemotherapeutic agents (El Bourakadi et al., 2020).
Future Directions
properties
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-cyclopropyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-3-2-4-15-16(10)19-18(25-15)21-8-12(9-21)23-17(22)13-7-14(24-20-13)11-5-6-11/h2-4,7,11-12H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOSBDLQHOOMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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